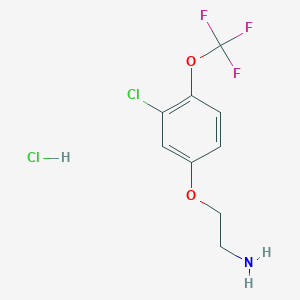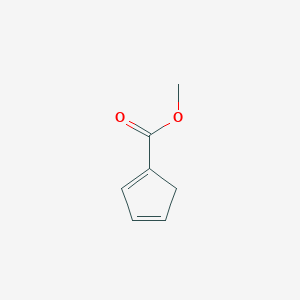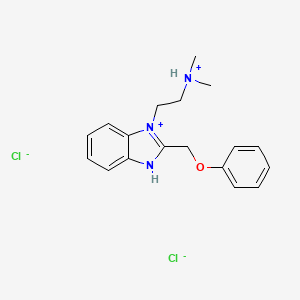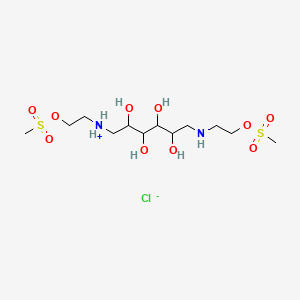
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with an appropriate phenol derivative under phase-transfer catalytic conditions. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene, with a crown-ether catalyst to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve steps such as crystallization and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes .
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl group but differs in its functional groups and overall structure.
4-(Trifluoromethoxy)phenoxyacetic acid: Similar in having the trifluoromethoxy group, but with different functional groups and applications.
2-(4-(Trifluoromethoxy)phenyl)ethanamine: Shares the ethanamine moiety and trifluoromethoxy group, but lacks the chloro substituent.
Uniqueness
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is unique due to the combination of its trifluoromethoxy, chloro, and ethanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propiedades
Fórmula molecular |
C9H10Cl2F3NO2 |
|---|---|
Peso molecular |
292.08 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(trifluoromethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO2.ClH/c10-7-5-6(15-4-3-14)1-2-8(7)16-9(11,12)13;/h1-2,5H,3-4,14H2;1H |
Clave InChI |
ZUZPXWKAESZHOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCN)Cl)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)




![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
